Cas no 2034436-66-1 (N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide)

N-[(1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide is a structurally optimized small molecule featuring a cyclohexyl core linked to a pyridinyloxy moiety and a thiophene carboxamide group. Its rigid, stereospecific (1r,4r) configuration enhances binding selectivity, making it a valuable intermediate in medicinal chemistry, particularly for targeting kinase or GPCR-related pathways. The compound's balanced lipophilicity and hydrogen-bonding capabilities improve membrane permeability and target engagement. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship (SAR) studies. This molecule is suited for preclinical research in drug discovery, offering potential applications in oncology or CNS disorders due to its pharmacophore-rich architecture. High-purity grades ensure reproducibility in biochemical assays.
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide structure
2034436-66-1 structure
Product Name:N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide
CAS No:2034436-66-1
MF:C16H18N2O2S
MW:302.391322612762
CID:5376636
Update Time:2025-10-29

N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • MGPYJRDYWYEFIG-JOCQHMNTSA-N
    • N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide
    • Inchi: 1S/C16H18N2O2S/c19-16(14-4-3-11-21-14)18-12-6-8-13(9-7-12)20-15-5-1-2-10-17-15/h1-5,10-13H,6-9H2,(H,18,19)/t12-,13-
    • InChI Key: MGPYJRDYWYEFIG-JOCQHMNTSA-N
    • SMILES: C1(C(N[C@@H]2CC[C@@H](OC3=NC=CC=C3)CC2)=O)SC=CC=1

N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide Pricemore >>

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Additional information on N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide

Introduction to N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide (CAS No. 2034436-66-1)

N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034436-66-1, represents a novel molecular entity with a unique structural framework that combines cyclohexyl, pyridine, and thiophene moieties. The presence of these heterocyclic structures suggests potential biological activities that are of great interest to researchers exploring new therapeutic agents.

The chemical structure of N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide features a chiral center at the cyclohexane ring, specifically at the 1 and 4 positions, which contributes to its stereochemical complexity. This stereochemistry is crucial for understanding its interaction with biological targets and may play a pivotal role in determining its pharmacological properties. The compound's core structure includes a thiophene ring linked to a carboxamide group, with an additional pyridinyl moiety attached to the cyclohexyl ring via an oxygen atom. This arrangement creates multiple potential sites for interaction with biological receptors and enzymes.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various disease pathways. The structural features of N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide make it an attractive candidate for further investigation in this context. Specifically, the pyridine ring can serve as a hydrogen bond acceptor or donor, enhancing its ability to interact with biological targets. Additionally, the thiophene ring is known for its presence in numerous bioactive molecules, often contributing to their binding affinity and selectivity.

Current research in medicinal chemistry increasingly focuses on the development of multitargeted drugs that can modulate multiple pathways simultaneously. The unique structural composition of N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide positions it as a promising candidate for such an approach. For instance, the compound's ability to interact with both protein and nucleic acid targets could be exploited to develop therapies that address complex diseases by simultaneously modulating multiple signaling pathways.

The synthesis of N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide involves multiple steps that require precise control over reaction conditions and stereochemistry. The synthesis typically begins with the preparation of the chiral cyclohexyl intermediate followed by its functionalization with the pyridinyl group and subsequent attachment to the thiophene ring. The final step involves introducing the carboxamide group to complete the molecular structure. Advanced synthetic techniques such as asymmetric catalysis and transition metal-catalyzed reactions are often employed to ensure high yields and enantiomeric purity.

The pharmacological evaluation of N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide has revealed several promising properties. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in inflammatory and metabolic diseases. The compound's ability to modulate these pathways suggests that it may have therapeutic applications in conditions such as diabetes, obesity, and cardiovascular diseases. Additionally, its structural similarity to known bioactive molecules indicates that it may exhibit additional pharmacological effects that warrant further exploration.

One of the most intriguing aspects of N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide is its potential for drug repurposing. Given its unique structural features and demonstrated biological activity, it may be possible to repurpose existing drugs or drug candidates that share similar scaffolds or mechanisms of action. This approach could significantly accelerate the development of new therapies by leveraging existing knowledge about known bioactive molecules.

The future directions for research on N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide include further optimization of its chemical structure to enhance its pharmacological properties. This could involve modifications such as altering substituents on the pyridine or thiophene rings to improve binding affinity or selectivity. Additionally, computational modeling techniques can be employed to predict how different structural modifications will affect the compound's biological activity.

In conclusion, N-[(1R,4R)-4-(Pyridin-2-yloxy)cyclohexyl]thiophene-2-carboxamide (CAS No. 2034436-66-1) is a structurally complex and biologically active compound with significant potential for therapeutic applications. Its unique combination of cyclohexyl, pyridine, and thiophene moieties makes it an attractive candidate for further investigation in drug discovery efforts aimed at addressing complex diseases. As research continues to uncover new insights into its pharmacological properties and mechanisms of action, this compound is poised to play an important role in the development of novel therapeutic agents.

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